

Spectroscopic Profile of 4-Iodobenzene-1,2-diamine: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Iodobenzene-1,2-diamine

Cat. No.: B1312451

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **4-iodobenzene-1,2-diamine** (also known as 4-iodo-o-phenylenediamine). Due to the limited availability of published experimental spectra for this specific compound, this document combines theoretical predictions, data from analogous compounds, and standardized experimental protocols to serve as a comprehensive resource for researchers.

Chemical Structure and Properties

- IUPAC Name: **4-iodobenzene-1,2-diamine**
- Synonyms: 4-Iodo-o-phenylenediamine
- CAS Number: 21304-38-1[1]
- Molecular Formula: C₆H₇IN₂[1]
- Molecular Weight: 234.04 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-iodobenzene-1,2-diamine**. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data (Solvent: CDCl_3 , Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 6.8 - 7.2	Doublet	1H	Ar-H
~ 6.5 - 6.7	Doublet of Doublets	1H	Ar-H
~ 6.4 - 6.6	Doublet	1H	Ar-H
~ 3.5 - 4.5	Broad Singlet	4H	-NH ₂

Table 2: Predicted ^{13}C NMR Data (Solvent: CDCl_3)

Chemical Shift (δ , ppm)	Assignment
~ 140 - 145	C-NH ₂
~ 135 - 140	C-NH ₂
~ 130 - 135	Ar-CH
~ 120 - 125	Ar-CH
~ 115 - 120	Ar-CH
~ 80 - 85	C-I

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3200	Strong, Broad	N-H Stretch (Amine)
3100 - 3000	Medium	C-H Stretch (Aromatic)
1620 - 1580	Strong	N-H Bend (Amine)
1520 - 1470	Medium	C=C Stretch (Aromatic Ring)
850 - 800	Strong	C-H Bend (Aromatic, out-of-plane)
~ 500	Medium	C-I Stretch

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

m/z	Ion
234	[M] ⁺
107	[M - I] ⁺
77	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a solid organic compound like **4-Iodobenzene-1,2-diamine**.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- **¹H NMR Acquisition:**

- Acquire a one-pulse ^1H spectrum.
- Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
- Use a sufficient number of scans to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .

IR Spectroscopy

- Sample Preparation (KBr Pellet):
 - Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.
 - Press the powder into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and record the sample spectrum.
 - The spectrum is typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$.

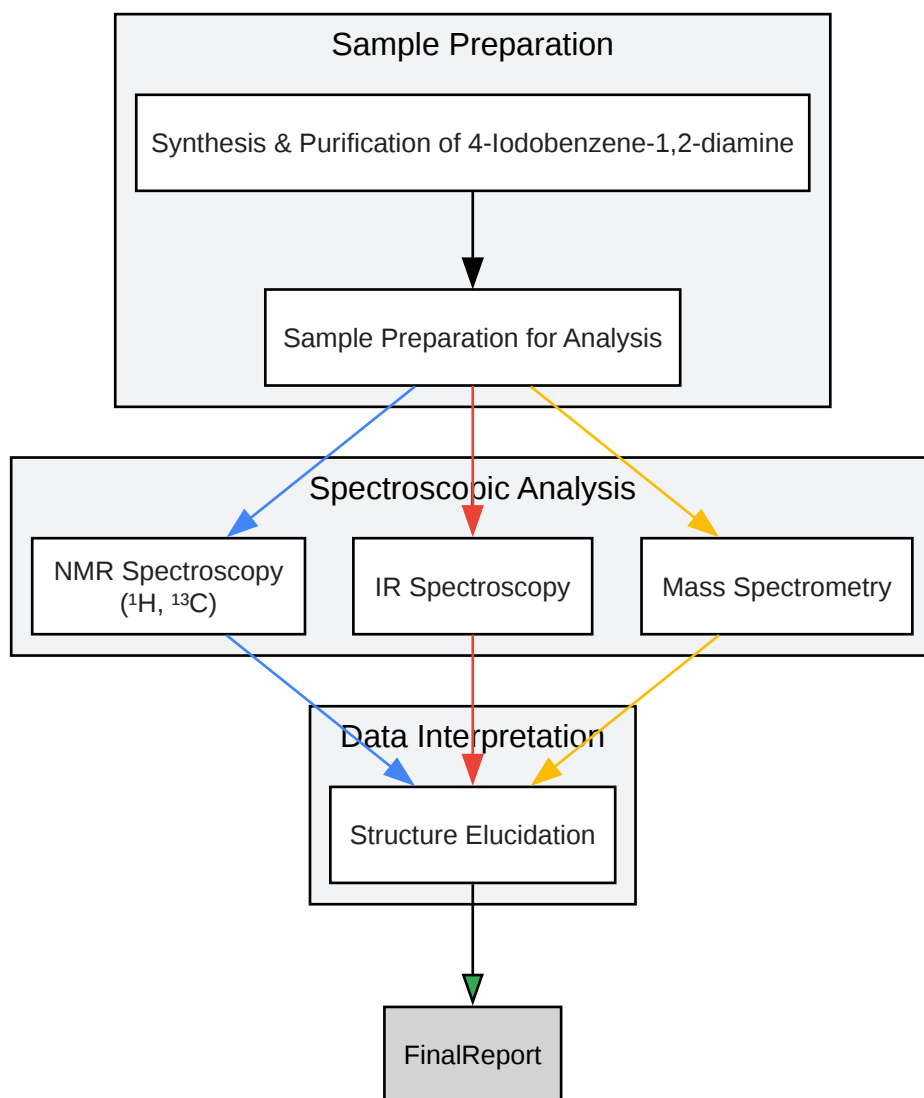
Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

- Instrumentation: Employ a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
- Data Acquisition:
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

Workflow and Data Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.



[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-Iodobenzene-1,2-diamine: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1312451#spectroscopic-data-of-4-iodobenzene-1-2-diamine-nmr-ir-ms\]](https://www.benchchem.com/product/b1312451#spectroscopic-data-of-4-iodobenzene-1-2-diamine-nmr-ir-ms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com